3-Chloro-5,5-dimethylpiperidin-2-one
Description
3-Chloro-5,5-dimethylpiperidin-2-one is a six-membered lactam (cyclic amide) featuring a chlorine substituent at position 3 and two methyl groups at position 5. Lactams are valued for their stability and bioactivity, often serving as scaffolds in drug design. The chlorine and dimethyl groups likely enhance steric and electronic properties, influencing reactivity and interactions with biological targets.
Properties
CAS No. |
63624-44-2 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-chloro-5,5-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H12ClNO/c1-7(2)3-5(8)6(10)9-4-7/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
JGRLFNQZUOIYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)NC1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Differences
The following table summarizes key differences between 3-Chloro-5,5-dimethylpiperidin-2-one and analogous compounds from the evidence:
Detailed Analysis
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (PI-17457)
- Structure: Cyclohexenone ring with a ketone and double bond at C2.
- Key Differences : The absence of a lactam ring distinguishes it from the target compound. The ketone group increases electrophilicity, making it reactive in conjugate addition reactions.
Cyclohexenone Oxime Derivatives
- Structure: Oxime (-NOH) group replaces the ketone in cyclohexenone.
- Key Differences: Oximes are known for their ability to form stable complexes with metals and inhibit enzymatic activity. The oxime derivative in is explicitly used as a plant growth retardant, highlighting its agrochemical utility .
- Comparison to Target : The lactam’s amide group offers greater hydrolytic stability compared to oximes, which may degrade under acidic conditions.
Piperazino-Substituted Cyclohexenone ()
- Structure: Incorporates a piperazino-linked pyridinyl group and trifluoromethyl substituent.
- Key Differences : The extended substituent framework enhances molecular complexity, likely targeting specific biological receptors (e.g., kinase inhibitors). The trifluoromethyl group improves lipid solubility and metabolic stability.
- Applications: This compound exemplifies how structural elaboration (e.g., piperazino groups) can tailor molecules for drug discovery .
Research Findings and Implications
- Steric and Electronic Effects: The chloro and dimethyl groups in all compounds enhance steric hindrance and electron-withdrawing effects, but their impact varies with the core structure. For instance, in lactams, these groups may stabilize the amide bond, whereas in cyclohexenones, they direct regioselectivity in reactions.
- Biological Activity: Lactams (e.g., target compound) are often explored for antimicrobial or neurological applications due to their resemblance to peptide bonds. Cyclohexenone oximes () leverage the oxime group’s chelating ability to disrupt plant hormone pathways .
- Synthetic Utility: Cyclohexenone derivatives () serve as versatile intermediates for further functionalization, whereas lactams are typically end products or drug precursors.
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